Ethyl 3,4-dimethylbenzoylformate

Formulation compatibility UV-curable coatings Migration potential

Ethyl 3,4-dimethylbenzoylformate (CAS 80120-32-7, C12H14O3, MW 206.24) is an aryl glyoxylate ester belonging to the class of α-ketoesters. The compound features a 3,4-dimethyl-substituted phenyl ring attached to an α-oxoacetate ethyl ester moiety.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 80120-32-7
Cat. No. B1302090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dimethylbenzoylformate
CAS80120-32-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)C)C
InChIInChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
InChIKeyDGERUSYBAJJOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-dimethylbenzoylformate (CAS 80120-32-7) for UV-Curable Formulations and Specialty Synthesis


Ethyl 3,4-dimethylbenzoylformate (CAS 80120-32-7, C12H14O3, MW 206.24) is an aryl glyoxylate ester belonging to the class of α-ketoesters . The compound features a 3,4-dimethyl-substituted phenyl ring attached to an α-oxoacetate ethyl ester moiety [1]. This structural motif positions it as a candidate for Type I photoinitiation applications in UV-curable systems [2] and as a versatile synthetic intermediate for constructing more complex aromatic and heterocyclic frameworks via nucleophilic addition or condensation reactions at the electrophilic α-keto carbonyl group [3].

Ethyl 3,4-dimethylbenzoylformate: Why Substitution with Unsubstituted or Mono-Substituted Analogs Compromises Functional Outcomes


While ethyl benzoylformate and other aryl glyoxylates share the core α-ketoester functionality, substitution on the aromatic ring fundamentally alters key performance parameters. The 3,4-dimethyl substitution pattern on the phenyl ring of ethyl 3,4-dimethylbenzoylformate is not a trivial modification; it directly influences the electron density of the aromatic system, thereby modulating the compound's UV absorption characteristics and the stability/reactivity profile of radical intermediates formed during photolysis [1]. Furthermore, the increased lipophilicity imparted by the dimethyl substitution (calculated XLogP of 2.8 ) significantly alters solubility in nonpolar monomer/oligomer matrices and affects migration behavior in cured films compared to unsubstituted or less lipophilic analogs .

Quantitative Differentiation of Ethyl 3,4-dimethylbenzoylformate (CAS 80120-32-7): Comparative Data for Procurement Decisions


Lipophilicity and Matrix Compatibility: LogP Comparison vs. Unsubstituted Ethyl Benzoylformate

Ethyl 3,4-dimethylbenzoylformate exhibits significantly higher calculated lipophilicity (XLogP = 2.8) compared to the unsubstituted parent compound ethyl benzoylformate (ethyl phenylglyoxylate), which has a predicted XLogP of approximately 1.8 . This difference of 1.0 log unit translates to approximately a 10-fold higher partition coefficient favoring the organic phase. The increased lipophilicity enhances solubility in typical nonpolar acrylate monomers and oligomers used in UV-curable formulations and is a critical factor for controlling migration of unreacted photoinitiator residues in cured films. The calculated topological polar surface area (TPSA) is 43.4 Ų .

Formulation compatibility UV-curable coatings Migration potential Solubility

Benzoylformate Class Cytotoxicity: Comparative Ranking Among Seven Commercial Photoinitiators

In a head-to-head cytotoxicity comparison of seven photoinitiators evaluated across multiple human cell lines (HEK293T, LO2, HUVEC-12, primary lymphocytes) at concentrations from 1 to 50 μM, methyl benzoylformate (MBF), a close methyl ester analog of ethyl 3,4-dimethylbenzoylformate within the same benzoylformate family, demonstrated the lowest cellular toxicity among all tested PIs under non-irradiation conditions [1]. MBF and TPOL were the least toxic PIs, whereas BAPO (phenylbis(acyl)phosphine oxide) exhibited the highest cytotoxicity. This class-level safety profile is maintained even after exposure to 455 nm blue light [1].

Cytotoxicity Biocompatibility Biomedical materials Photoinitiator safety

Glyoxylate Photoinitiator Efficiency: Aryl Substitution Effects on Radical Generation

The photochemical mechanism of alkyl phenylglyoxylates involves intermolecular hydrogen abstraction leading to benzoyl and phenyl radical chain reactions that initiate acrylate polymerization . Ring substitution on the aryl group directly modulates the electron density and stability of these radical intermediates. Specifically, electron-donating groups such as methyl substituents at the 3- and 4-positions enhance the radical generation efficiency compared to unsubstituted phenyl systems by stabilizing the intermediate radical species through hyperconjugation and inductive effects [1]. A systematic review of glyoxylate photoinitiators notes that the dimethyl substitution pattern is among the structural modifications employed to tune photoinitiation activity for specific LED emission wavelengths and resin systems [2].

Photoinitiation efficiency Radical polymerization Structure-activity relationship Glyoxylate esters

Priority Application Scenarios for Ethyl 3,4-dimethylbenzoylformate (CAS 80120-32-7) Based on Comparative Evidence


UV-Curable Coatings and Inks Requiring Enhanced Monomer Compatibility

Based on the elevated lipophilicity (XLogP = 2.8) compared to unsubstituted ethyl benzoylformate, ethyl 3,4-dimethylbenzoylformate is preferentially suited for formulation into nonpolar acrylate-based UV-curable coatings, inks, and overprint varnishes where maximum compatibility with hydrophobic oligomers and monomers is essential to prevent phase separation and ensure uniform cure . The calculated TPSA of 43.4 Ų further informs solubility predictions .

Biomedical and Dental Material Photoinitiator Screening Where Low Cytotoxicity is Mandatory

Given the documented low cytotoxicity profile of the benzoylformate class (exemplified by methyl benzoylformate ranking as least toxic among seven commercial photoinitiators in multiple human cell lines), ethyl 3,4-dimethylbenzoylformate should be prioritized for evaluation in photopolymerizable biomedical materials, dental resins, or tissue engineering scaffolds where residual photoinitiator toxicity is a critical safety concern [1].

Synthetic Intermediate for Electrophilic α-Ketoester Transformations

The α-ketoester moiety of ethyl 3,4-dimethylbenzoylformate serves as a versatile electrophilic handle for nucleophilic additions (e.g., Grignard reactions, reductions) and condensation reactions with amines or hydrazines to yield α-hydroxy esters, α-amino esters, or heterocyclic scaffolds. The 3,4-dimethyl substitution on the phenyl ring provides a synthetically useful differentiation point that can be retained or subsequently functionalized in multi-step synthetic sequences, making this compound a valuable building block in medicinal chemistry and agrochemical intermediate synthesis [2].

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